Cas no 88419-56-1 (2,4,5-Trifluorobenzoyl chloride)

2,4,5-Trifluorobenzoyl chloride (CAS 2251-03-0) is a fluorinated aromatic acyl chloride widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its trifluorinated benzene ring enhances reactivity and stability, making it valuable for introducing fluorinated benzoyl groups into target molecules. The electron-withdrawing fluorine atoms improve electrophilicity, facilitating efficient acylation reactions. This compound is particularly useful in the preparation of active pharmaceutical ingredients (APIs) and specialty chemicals, where fluorination is critical for optimizing biological activity or metabolic stability. It is typically handled under inert conditions due to its moisture sensitivity. High purity grades ensure consistent performance in demanding synthetic applications.
2,4,5-Trifluorobenzoyl chloride structure
88419-56-1 structure
商品名:2,4,5-Trifluorobenzoyl chloride
CAS番号:88419-56-1
MF:C7H2ClF3O
メガワット:194.538391590118
MDL:MFCD00061204
CID:61162
PubChem ID:87577394

2,4,5-Trifluorobenzoyl chloride 化学的及び物理的性質

名前と識別子

    • 2,4,5-Trifluorobenzoyl chloride
    • 2,3-DIHYDRO-2,2-DIMETHYL-7-HYDROXYBENZOFURAN
    • 2,4,5-tifluorobenzoylchloride
    • 2,4,5-trifluorobenzoic acid chloride
    • 2,4,5-Trifluorobenzoyl
    • 2,4,5-trifluoro-benzoyl chloride
    • 2,4,5-trifluorobenzoylchloride
    • Benzoyl chloride, 2,4,5-trifluoro-
    • STBGCAUUOPNJBH-UHFFFAOYSA-N
    • 2,4,5-tris(fluoranyl)benzoyl chloride
    • PubChem9716
    • 2,4,5-trifluorobenzoyl-chloride
    • STBGCAUUOPNJBH-UHFFFAOYSA-
    • PC7285G
    • SBB006657
    • FCH931546
    • AS00055
    • VZ22362
    • CM12881
    • 2,4,5-Trifluorobenzoyl chloride (ACI)
    • 88419-56-1
    • 2,4,5-tri-fluorobenzoyl chloride
    • PS-10693
    • DTXCID00159527
    • T1653
    • SCHEMBL457385
    • AKOS000281059
    • A842578
    • DTXSID00237036
    • MFCD00061204
    • 2,4,5-Trifluorobenzoyl chloride, 97%
    • MDL: MFCD00061204
    • インチ: 1S/C7H2ClF3O/c8-7(12)3-1-5(10)6(11)2-4(3)9/h1-2H
    • InChIKey: STBGCAUUOPNJBH-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(F)=CC(F)=C(F)C=1)Cl
    • BRN: 3606259

計算された属性

  • せいみつぶんしりょう: 193.97500
  • どういたいしつりょう: 193.975
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 色と性状: ライトイエロー液体
  • 密度みつど: 1.52 g/mL at 25 °C(lit.)
  • ふってん: 85°C/17mmHg(lit.)
  • フラッシュポイント: 華氏温度:186.8°f< br / >摂氏度:86°C< br / >
  • 屈折率: n20/D 1.498(lit.)
  • PSA: 17.07000
  • LogP: 2.48290
  • ようかいせい: 未確定
  • かんど: Lachrymatory

2,4,5-Trifluorobenzoyl chloride セキュリティ情報

2,4,5-Trifluorobenzoyl chloride 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,4,5-Trifluorobenzoyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A869083-25g
2,4,5-trifluorobenzoylchloride
88419-56-1 98%
25g
$48.0 2025-02-22
Oakwood
001633-500g
2,4,5-Trifluorobenzoyl chloride
88419-56-1 98%
500g
$815.00 2024-07-19
abcr
AB256388-500 g
2,4,5-Trifluorobenzoyl chloride, 98%; .
88419-56-1 98%
500g
€729.00 2023-06-22
TRC
T899543-250mg
2,4,5-Trifluorobenzoyl chloride
88419-56-1
250mg
$ 50.00 2022-06-02
Apollo Scientific
PC7285G-25g
2,4,5-Trifluorobenzoyl chloride
88419-56-1 99%
25g
£17.00 2023-09-02
Apollo Scientific
PC7285G-100g
2,4,5-Trifluorobenzoyl chloride
88419-56-1 99%
100g
£51.00 2023-09-02
eNovation Chemicals LLC
D761212-100g
2,4,5-Trifluorobenzoyl chloride
88419-56-1 98.0%
100g
$330 2023-05-17
Ambeed
A869083-1g
2,4,5-trifluorobenzoylchloride
88419-56-1 98%
1g
$10.0 2025-02-22
abcr
AB256388-500g
2,4,5-Trifluorobenzoyl chloride, 98%; .
88419-56-1 98%
500g
€729.00 2025-02-13
Fluorochem
001633-1g
2,4,5-Trifluorobenzoyl chloride
88419-56-1 99%
1g
£10.00 2022-03-01

2,4,5-Trifluorobenzoyl chloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  2 h, 80 °C; 80 °C → rt
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  10 min, 0 °C; 10 h, 0 °C → rt
3.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ;  8 h, 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 80 °C
4.1 Reagents: Thionyl chloride ;  2 h, 80 °C
リファレンス
Hydrogen Bond Directed Photocatalytic Hydrodefluorination: Overcoming Electronic Control
Khaled, Mohammad B.; et al, Journal of the American Chemical Society, 2017, 139(37), 13092-13101

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  24 h, rt
リファレンス
Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity
Dana, Srikanta ; et al, ACS Medicinal Chemistry Letters, 2020, 11(7), 1450-1456

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  15 min, 0 °C
2.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ;  10 h, 45 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  7 h, rt → 100 °C
4.1 Reagents: Thionyl chloride ;  5 h, 75 °C
リファレンス
Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates
Kharbanda, Shivangi; et al, Journal of Organic Chemistry, 2023, 88(10), 6434-6444

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ;  8 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 80 °C
2.1 Reagents: Thionyl chloride ;  2 h, 80 °C
リファレンス
Hydrogen Bond Directed Photocatalytic Hydrodefluorination: Overcoming Electronic Control
Khaled, Mohammad B.; et al, Journal of the American Chemical Society, 2017, 139(37), 13092-13101

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 80 °C
2.1 Reagents: Thionyl chloride ;  2 h, 80 °C
リファレンス
Hydrogen Bond Directed Photocatalytic Hydrodefluorination: Overcoming Electronic Control
Khaled, Mohammad B.; et al, Journal of the American Chemical Society, 2017, 139(37), 13092-13101

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  10 min, 0 °C; 10 h, 0 °C → rt
2.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ;  8 h, 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 80 °C
3.1 Reagents: Thionyl chloride ;  2 h, 80 °C
リファレンス
Hydrogen Bond Directed Photocatalytic Hydrodefluorination: Overcoming Electronic Control
Khaled, Mohammad B.; et al, Journal of the American Chemical Society, 2017, 139(37), 13092-13101

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  2 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  10 min, 0 °C; 10 h, 0 °C → rt
2.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ;  8 h, 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 80 °C
3.1 Reagents: Thionyl chloride ;  2 h, 80 °C
リファレンス
Hydrogen Bond Directed Photocatalytic Hydrodefluorination: Overcoming Electronic Control
Khaled, Mohammad B.; et al, Journal of the American Chemical Society, 2017, 139(37), 13092-13101

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetonitrile ;  10 h, 45 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  7 h, rt → 100 °C
3.1 Reagents: Thionyl chloride ;  5 h, 75 °C
リファレンス
Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates
Kharbanda, Shivangi; et al, Journal of Organic Chemistry, 2023, 88(10), 6434-6444

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  7 h, rt → 100 °C
2.1 Reagents: Thionyl chloride ;  5 h, 75 °C
リファレンス
Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates
Kharbanda, Shivangi; et al, Journal of Organic Chemistry, 2023, 88(10), 6434-6444

2,4,5-Trifluorobenzoyl chloride Raw materials

2,4,5-Trifluorobenzoyl chloride Preparation Products

2,4,5-Trifluorobenzoyl chloride サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:88419-56-1)2,4,5-Trifluorobenzoyl chloride
注文番号:A1207337
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Monday, 2 September 2024 15:57
価格 ($):432.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:88419-56-1)2,4,5-Trifluorobenzoyl chloride
注文番号:sfd3666
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:88419-56-1)2,4,5-Trifluorobenzoyl chloride
注文番号:JH077
在庫ステータス:in Stock
はかる:25kg
清らかである:98.00%
最終更新された価格情報:Monday, 8 January 2024 17:37
価格 ($): negotiated

2,4,5-Trifluorobenzoyl chloride 関連文献

2,4,5-Trifluorobenzoyl chlorideに関する追加情報

2,4,5-Trifluorobenzoyl Chloride: A Comprehensive Overview

2,4,5-Trifluorobenzoyl chloride (CAS No. 88419-56-1) is a highly reactive fluorinated aromatic compound with significant applications in organic synthesis and material science. This compound has garnered attention in recent years due to its unique chemical properties and versatility in various industrial and research settings. The molecule consists of a benzene ring substituted with three fluorine atoms at the 2, 4, and 5 positions, along with a reactive acyl chloride group (-COCl) at the para position. This combination of substituents imparts 2,4,5-trifluorobenzoyl chloride with exceptional reactivity and stability, making it a valuable precursor in the synthesis of advanced materials.

The synthesis of 2,4,5-trifluorobenzoyl chloride typically involves the Friedel-Crafts acylation of fluorobenzene derivatives or the direct chlorination of corresponding carboxylic acids. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of solid acid catalysts to enhance the yield and reduce byproduct formation during the acylation step. These developments underscore the growing emphasis on sustainable chemistry practices in modern industrial settings.

One of the most notable applications of 2,4,5-trifluorobenzoyl chloride is in the pharmaceutical industry. Its ability to act as an electrophilic reagent makes it ideal for forming amide bonds in peptide synthesis. A study published in *Journal of Medicinal Chemistry* highlighted its role in constructing bioactive molecules with improved pharmacokinetic profiles. The fluorine substituents on the benzene ring contribute to enhanced lipophilicity and metabolic stability, which are critical for drug design.

In addition to pharmaceutical applications, 2,4,5-trifluorobenzoyl chloride has found utility in polymer chemistry. Its reactivity allows for the incorporation into polymeric materials as a functional group modifier. Recent research has focused on its use in synthesizing fluoropolymers with tailored properties for high-performance applications such as aerospace coatings and electronic encapsulants. The compound's ability to undergo nucleophilic acyl substitution reactions facilitates its integration into polymer backbones without compromising mechanical integrity.

Another emerging area of application is in agrochemicals. The compound serves as a building block for herbicides and insecticides due to its ability to modulate enzyme activity through specific molecular interactions. A study published in *Pest Management Science* demonstrated its potential as a lead compound for developing next-generation pesticides with reduced environmental impact.

From a safety standpoint, handling 2,4,5-trifluorobenzoyl chloride requires adherence to standard laboratory protocols due to its reactivity with moisture and strong nucleophiles. Proper ventilation and personal protective equipment are essential during storage and manipulation. Recent studies have also emphasized the importance of waste management strategies to minimize environmental contamination.

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